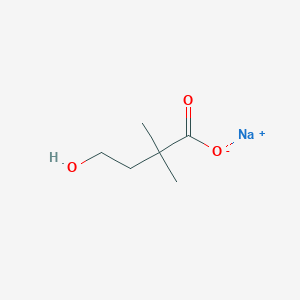
Bis(3-chloropropyl)amine hydrochloride
Descripción general
Descripción
Bis(3-chloropropyl)amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₄Cl₃N. It is a solid, pale brown to light brown substance that is hygroscopic and should be stored under an inert atmosphere at -20°C . This compound is used in various chemical reactions and has applications in scientific research.
Mecanismo De Acción
Target of Action
Bis(3-chloropropyl)amine hydrochloride is a derivative of mechlorethamine , an alkylating agent . Alkylating agents primarily target DNA , the genetic material of cells . They bind to DNA and cause cross-linking, which prevents DNA from being properly copied or read, leading to cell death .
Mode of Action
The compound works by attaching alkyl groups to the DNA base, which results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA . The formation of cross-links (bonds between atoms in the DNA) also contributes to DNA damage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA replication . By causing DNA damage, the compound disrupts the normal cell cycle, preventing cells from replicating and leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
Result of Action
The primary result of the action of this compound is cell death . By damaging DNA and disrupting normal cell function, the compound causes cells to die . This can lead to the shrinkage of tumors and the reduction of cancer symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(3-chloropropyl)amine hydrochloride can be synthesized through the reaction of 3-chloropropylamine with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: 3-chloropropylamine.
Reaction with Hydrochloric Acid: The 3-chloropropylamine is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is then purified through recrystallization or other suitable methods to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different oxidation products depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted amines.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Reduction Reactions: Products include reduced amines and other related compounds.
Aplicaciones Científicas De Investigación
Bis(3-chloropropyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of other chemical compounds.
Biology: The compound is used in studies involving the modification of biological molecules and in the synthesis of biologically active compounds.
Industry: The compound is used in the production of various industrial chemicals and materials .
Comparación Con Compuestos Similares
- 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl-, hydrochloride
- Ethyl (2-chloroethyl) (3-chloropropyl)amine hydrochloride
- 3-chloro-N-(3-chloropropyl)propan-1-amine
- Bis(3-propylamino-propyl)-disulfide, dihydrochloride
- Bis(3-chloro-but-2-enyl)-amine hydrochloride
- Bis(3-chloropropyl)-phenylarsane
- Bis(3-chloropropyl)-methylazanium, 2,4,6-trinitrophenolate
- Bis(3-chloropropyl) p-nitrophenyl phosphate
- Bis(3-chloropropyl)chloroborane .
Uniqueness: Bis(3-chloropropyl)amine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of scientific research and industrial applications .
Propiedades
IUPAC Name |
3-chloro-N-(3-chloropropyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2N.ClH/c7-3-1-5-9-6-2-4-8;/h9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUJWJHJIMYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCCl)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)



![N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3080061.png)



![N-[(4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B3080086.png)

